N-[4-(4-ACETAMIDO-3-NITROBENZENESULFONYL)-2-NITROPHENYL]ACETAMIDE
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Overview
Description
N-[4-(4-ACETAMIDO-3-NITROBENZENESULFONYL)-2-NITROPHENYL]ACETAMIDE is a complex organic compound characterized by its unique structure, which includes nitro, sulfonyl, and acetamido functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-ACETAMIDO-3-NITROBENZENESULFONYL)-2-NITROPHENYL]ACETAMIDE typically involves multi-step reactions. One common method includes the nitration of acetanilide to form 4-nitroacetanilide, followed by sulfonation and further nitration to introduce the sulfonyl and additional nitro groups. The final step involves the acylation of the intermediate compound to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-ACETAMIDO-3-NITROBENZENESULFONYL)-2-NITROPHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be reduced to form amines, which can further react to form different derivatives.
Substitution: The sulfonyl and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various amine derivatives and substituted compounds, which can be further utilized in different applications .
Scientific Research Applications
N-[4-(4-ACETAMIDO-3-NITROBENZENESULFONYL)-2-NITROPHENYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(4-ACETAMIDO-3-NITROBENZENESULFONYL)-2-NITROPHENYL]ACETAMIDE involves its interaction with specific molecular targets. The nitro and sulfonyl groups play a crucial role in its reactivity, allowing it to interact with enzymes and other proteins, potentially inhibiting their function. This interaction can lead to various biological effects, including anti-inflammatory and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
N-(4-nitrophenyl)acetamide: Similar structure but lacks the sulfonyl group.
N-(4-methoxy-2-nitrophenyl)acetamide: Contains a methoxy group instead of the sulfonyl group.
N-[4-[(4-chloro-3-nitrophenyl)sulfonyl]phenyl]acetamide: Contains a chloro group instead of the acetamido group.
Uniqueness
N-[4-(4-ACETAMIDO-3-NITROBENZENESULFONYL)-2-NITROPHENYL]ACETAMIDE is unique due to the presence of both sulfonyl and nitro groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications .
Properties
IUPAC Name |
N-[4-(4-acetamido-3-nitrophenyl)sulfonyl-2-nitrophenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O8S/c1-9(21)17-13-5-3-11(7-15(13)19(23)24)29(27,28)12-4-6-14(18-10(2)22)16(8-12)20(25)26/h3-8H,1-2H3,(H,17,21)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUYBYKFVBKSCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)NC(=O)C)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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